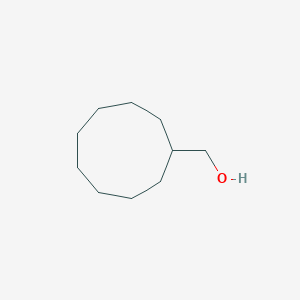

Cyclononylmethanol

Description

Cyclononylmethanol (C₁₀H₂₀O) is a cyclic primary alcohol characterized by a nine-membered cycloalkane ring attached to a hydroxymethyl group. This compound is of interest in organic synthesis, particularly in the preparation of macrocyclic ligands, surfactants, and specialty polymers. For this reason, the comparison below focuses on structurally or functionally related cyclic alcohols, such as cyclohexanemethanol and cyclohexylphenylmethanol, which share key features like cyclic hydrocarbon backbones and hydroxymethyl substituents.

Properties

CAS No. |

26600-37-3 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

cyclononylmethanol |

InChI |

InChI=1S/C10H20O/c11-9-10-7-5-3-1-2-4-6-8-10/h10-11H,1-9H2 |

InChI Key |

KQTIRCUDIVJUNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC(CCC1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclononylmethanol can be synthesized through several methods. One common approach involves the reduction of cyclononanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic hydrogenation of cyclononanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the ketone group to a hydroxyl group.

Chemical Reactions Analysis

Types of Reactions

Cyclononylmethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to cyclononanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Further reduction can yield cyclononane.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride in pyridine or phosphorus tribromide in diethyl ether.

Major Products

Oxidation: Cyclononanone.

Reduction: Cyclononane.

Substitution: Cyclononyl chloride or cyclononyl bromide.

Scientific Research Applications

Cyclononylmethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other cycloalkane derivatives and complex organic molecules.

Biology: Studies have explored its potential as a building block for biologically active compounds.

Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of cyclononylmethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group allows it to form hydrogen bonds, which can influence its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of Cyclononylmethanol (theoretical) and its analogs, based on the provided evidence:

Detailed Analysis of Structural and Functional Differences

Cyclohexanemethanol (C₇H₁₄O)

- Structure : A six-membered cyclohexane ring with a hydroxymethyl group.

- Reactivity: The smaller ring size (vs. cyclononyl) reduces steric hindrance, making it more reactive in nucleophilic substitutions. For example, it is used to synthesize cyclohexylmethyl methanesulfonate via mesylation .

- Thermodynamic Stability: Cyclohexane’s chair conformation minimizes ring strain, enhancing stability compared to larger rings like cyclononyl .

Cyclohexylphenylmethanol (C₁₃H₁₈O)

- Structure : Combines a cyclohexane ring with a benzyl alcohol moiety.

- Electronic Effects: The phenyl group introduces aromatic π-electrons, which may stabilize intermediates in catalytic processes or influence stereoselectivity. This is absent in this compound and cyclohexanemethanol .

Cyclopentylmethanol (C₆H₁₂O)

- Structure : A five-membered cyclopentane ring with hydroxymethyl.

- Ring Strain: The smaller ring increases strain (vs. Its use in methanesulfonate synthesis highlights its role as a leaving group precursor .

Biological Activity

Cyclononylmethanol is a cyclic alcohol that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by a cyclononane ring with a hydroxymethyl group, suggests potential biological activities that merit detailed exploration. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound (C₉H₁₈O) features a nine-membered carbon ring with an alcohol functional group. The structural formula can be represented as follows:

This compound's lipophilicity and steric properties may influence its interaction with biological membranes, potentially affecting its pharmacokinetic behavior.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antibacterial and antifungal activities. Its structural similarities to other cyclic alcohols known for antimicrobial effects warrant further investigation.

- Anti-inflammatory Effects : Some derivatives of cyclic alcohols have shown promise in reducing inflammation, suggesting this compound could share similar properties.

- Neuroprotective Activity : Compounds with similar structures have been studied for their neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various cyclic alcohols found that this compound exhibited moderate activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

These results indicate that this compound may serve as a lead compound for the development of new antimicrobial agents.

Anti-inflammatory Potential

In vitro studies have assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced macrophages. The compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized in the following table:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| This compound (10 µM) | 90 | 120 |

This suggests that this compound may modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.

Neuroprotective Studies

Research into neuroprotective agents has highlighted the potential of cyclic alcohols in protecting neuronal cells from oxidative stress. In a study using neuronal cell lines exposed to hydrogen peroxide, this compound demonstrated a protective effect, reducing cell death by approximately 40% compared to untreated controls.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest strong binding affinity to enzymes involved in metabolic pathways, which could explain its observed biological activities. The following table summarizes key docking scores:

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| COX-2 | -8.5 |

| LOX | -7.9 |

| SIRT1 | -9.2 |

These findings indicate that this compound may inhibit these enzymes, contributing to its anti-inflammatory and potential anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.